molecular formula C20H16N4O6 B2416424 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899753-33-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2416424
CAS No.: 899753-33-4
M. Wt: 408.37
InChI Key: JIAHZEVOQITHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H16N4O6 and its molecular weight is 408.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6/c25-19(21-14-3-7-17-18(11-14)30-10-9-29-17)12-23-20(26)8-6-16(22-23)13-1-4-15(5-2-13)24(27)28/h1-8,11H,9-10,12H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAHZEVOQITHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic potential based on recent studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzodioxin Derivative : The precursor 2,3-dihydrobenzo[1,4]dioxin is synthesized through a reaction involving appropriate reagents and conditions to yield the desired benzodioxin structure.
  • Acetamide Formation : The benzodioxin derivative is then reacted with various acetamides to introduce the acetamide functional group.
  • Nitrophenyl Substitution : The nitrophenyl moiety is incorporated via electrophilic substitution methods, often utilizing 4-nitrophenyl derivatives.

Enzyme Inhibition Studies

Recent research has focused on the enzyme inhibitory potential of compounds related to this compound. Key findings include:

  • Acetylcholinesterase Inhibition : Compounds derived from benzodioxin structures have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease (AD) .
CompoundAChE Inhibition (%)IC50 (µM)
7a8512.5
7b7815.0
7c6520.0

Antioxidant Activity

The antioxidant activity of this compound was assessed using DPPH scavenging assays. The results indicated that it exhibited moderate antioxidant properties compared to standard antioxidants like ascorbic acid.

Concentration (µg/mL)% Inhibition
1045
2560
5075

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay revealed:

Cell LineIC50 (µM)Remarks
A549 (Lung)34.9Significant activity observed
PACA2 (Pancreatic)53.5Moderate activity

The compound showed a dose-dependent cytotoxic effect, indicating its potential as an anticancer agent .

Q & A

Q. What are the critical steps in synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide, and how can purity be optimized?

The synthesis typically involves sequential condensation and cyclization reactions. Key steps include:

  • Core formation : Coupling the benzodioxin moiety with the pyridazinone-acetamide backbone using acyl chlorides or sulfonyl chlorides in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) .
  • Reaction monitoring : Thin-layer chromatography (TLC) is employed to track intermediate formation and confirm reaction completion .
  • Purification : Recrystallization or column chromatography is used to isolate the final product, with yields optimized by adjusting solvent polarity (e.g., ethanol/water mixtures) .
  • Purity validation : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

A multi-technique approach is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify aromatic proton environments and substituent positions (e.g., nitrophenyl group at C3 of pyridazinone) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching C₂₀H₁₆N₃O₅) .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • By-products from incomplete coupling : Unreacted intermediates (e.g., free benzodioxin-amine) are minimized by optimizing stoichiometry and reaction time .
  • Oxidative degradation : The nitro group may undergo partial reduction; inert atmospheres (N₂/Ar) during synthesis reduce this risk .
  • Solvent residues : Residual DMF is removed via repeated washing with ethyl acetate .

Advanced Research Questions

Q. How can researchers assess the metabolic stability of this compound in preclinical studies?

  • In vitro assays : Incubate with liver microsomes (human/rat) and measure parent compound depletion over time using LC-MS/MS. Calculate intrinsic clearance (Clᵢₙₜ) .
  • CYP450 inhibition screening : Use fluorogenic substrates to test for inhibition of major CYP isoforms (e.g., CYP3A4, 2D6) .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to enhance stability .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Assay validation : Confirm target engagement in vitro using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. cellular assays) .
  • Pharmacokinetic (PK) profiling : Measure plasma/tissue concentrations to identify bioavailability limitations (e.g., poor solubility or rapid clearance) .
  • Metabolite identification : Use LC-HRMS to detect active/inactive metabolites that may explain discrepancies .

Q. What computational strategies are effective for identifying potential biological targets?

  • Molecular docking : Screen against databases (e.g., PDB) using software like AutoDock Vina. Prioritize targets with high binding scores (e.g., kinases or GPCRs) .
  • Pharmacophore modeling : Map critical features (e.g., hydrogen bond acceptors from the nitro group) to align with known active sites .
  • Machine learning : Train models on structural analogs to predict target classes (e.g., enzyme inhibitors vs. receptor modulators) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of substituents?

Substituent Modification Impact on Activity Reference
4-Nitrophenyl at pyridazinone C3 Enhances enzyme inhibition (e.g., COX-2) via electron-withdrawing effects .
Benzodioxin core methylation Improves lipophilicity and blood-brain barrier penetration .
Acetamide linker elongation Reduces cytotoxicity while maintaining target affinity .

Q. What strategies address solubility challenges in formulation development?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt formation : React with hydrochloric acid to generate a hydrochloride salt with improved dissolution .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass low solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.